molecular formula C7H9NO5 B1194584 Methyl N-succinimidoxyacetate CAS No. 79403-55-7

Methyl N-succinimidoxyacetate

Cat. No.: B1194584
CAS No.: 79403-55-7
M. Wt: 187.15 g/mol
InChI Key: SLWJWKNLSZWMSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl N-succinimidoxyacetate is an organic compound with the molecular formula C7H9NO4 It is an ester derivative of succinimide and acetic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl N-succinimidoxyacetate can be synthesized through the esterification of succinimide with methyl chloroacetate in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of methyl (succinimidooxy)acetate may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl N-succinimidoxyacetate undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield succinimide and acetic acid.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the succinimidooxy group is replaced by other nucleophiles.

    Reduction: Reduction of the ester group can lead to the formation of the corresponding alcohol.

Common Reagents and Conditions

    Hydrolysis: Common reagents include hydrochloric acid (HCl) for acidic hydrolysis and sodium hydroxide (NaOH) for basic hydrolysis.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.

Major Products Formed

    Hydrolysis: Succinimide and acetic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Reduction: The corresponding alcohol derivative.

Scientific Research Applications

Methyl N-succinimidoxyacetate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: The compound is used in the development of drugs and therapeutic agents.

    Biochemistry: It is employed in the study of enzyme mechanisms and protein modifications.

    Materials Science: The compound is used in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of methyl (succinimidooxy)acetate involves its interaction with various molecular targets. In biochemical applications, it can act as a substrate for enzymes, leading to the formation of modified proteins or peptides. The ester group can undergo hydrolysis, releasing succinimide and acetic acid, which can further participate in biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl acetate: An ester of acetic acid and methanol, commonly used as a solvent.

    Ethyl acetate: An ester of acetic acid and ethanol, also used as a solvent and in the production of various chemicals.

    Methyl butyrate: An ester of butyric acid and methanol, known for its fruity odor and used in flavorings and fragrances.

Uniqueness

Methyl N-succinimidoxyacetate is unique due to the presence of the succinimidooxy group, which imparts distinct chemical properties and reactivity. This makes it valuable in specific synthetic and biochemical applications where other esters may not be suitable.

Properties

IUPAC Name

methyl 2-(2,5-dioxopyrrolidin-1-yl)oxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO5/c1-12-7(11)4-13-8-5(9)2-3-6(8)10/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLWJWKNLSZWMSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CON1C(=O)CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201000453
Record name Methyl [(2,5-dioxopyrrolidin-1-yl)oxy]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201000453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79403-55-7
Record name Methyl N-succinimidoxyacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079403557
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl [(2,5-dioxopyrrolidin-1-yl)oxy]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201000453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl N-succinimidoxyacetate
Reactant of Route 2
Reactant of Route 2
Methyl N-succinimidoxyacetate
Reactant of Route 3
Reactant of Route 3
Methyl N-succinimidoxyacetate
Reactant of Route 4
Reactant of Route 4
Methyl N-succinimidoxyacetate
Reactant of Route 5
Reactant of Route 5
Methyl N-succinimidoxyacetate
Reactant of Route 6
Methyl N-succinimidoxyacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.